An In-depth Technical Guide to 1,4-Dibromo-2,5-dimethylbenzene
An In-depth Technical Guide to 1,4-Dibromo-2,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1,4-Dibromo-2,5-dimethylbenzene, a key aromatic building block in organic synthesis. It details its chemical and physical properties, experimental protocols for its synthesis and subsequent reactions, and its applications as a chemical intermediate.
Compound Identification and Properties
1,4-Dibromo-2,5-dimethylbenzene, also known as 2,5-Dibromo-p-xylene, is a disubstituted aromatic compound. Its unique structure makes it a valuable precursor in the synthesis of more complex molecules, including polymers and pharmaceutical intermediates.
Table 1: Chemical Identifiers for 1,4-Dibromo-2,5-dimethylbenzene
| Identifier | Value |
| CAS Number | 1074-24-4[1] |
| IUPAC Name | 1,4-dibromo-2,5-dimethylbenzene[1][2] |
| Synonyms | 2,5-Dibromo-p-xylene, 2,5-Dibromo-1,4-dimethylbenzene[1] |
| Molecular Formula | C₈H₈Br₂[1][2] |
| Linear Formula | (CH₃)₂C₆H₂Br₂ |
| InChI Key | QENIALCDPFDFHX-UHFFFAOYSA-N[2] |
| SMILES String | Cc1cc(Br)c(C)cc1Br |
| EC Number | 214-038-2[1] |
Table 2: Physicochemical Properties of 1,4-Dibromo-2,5-dimethylbenzene
| Property | Value |
| Molecular Weight | 263.96 g/mol [2] |
| Physical Form | Solid, white needle-like crystals[3] |
| Melting Point | 72-74 °C (lit.)[3] |
| Boiling Point | 261 °C (lit.)[3] |
| Solubility | Soluble in toluene, hot ethanol (B145695), and hot methanol. Insoluble in water.[3] |
| Purity | Commercially available with ≥98% purity |
Experimental Protocols
This section details the methodologies for the synthesis of 1,4-Dibromo-2,5-dimethylbenzene and a representative subsequent reaction.
Synthesis of 1,4-Dibromo-2,5-dimethylbenzene from p-Xylene (B151628)
This protocol describes the direct bromination of p-xylene to yield the target compound.[3]
Materials:
-
p-Xylene (16.96 g, 0.16 mol)
-
Dichloromethane (B109758) (50 mL)
-
Iodine (0.1 g, 0.8 mmol)
-
25% aqueous KOH solution
-
Anhydrous CaCl₂
-
Ethanol
Equipment:
-
150 mL two-necked round-bottomed flask
-
Air condenser
-
Constant pressure dropping funnel
-
Separatory funnel
-
Standard glassware for filtration and recrystallization
Procedure:
-
Add dichloromethane (50 mL) to a 150 mL two-necked round-bottomed flask.
-
Accurately weigh and add p-xylene (16.96 g) to the flask.
-
Add iodine (0.1 g) to the mixture.
-
Fit an air condenser to one neck of the flask and a constant pressure dropping funnel to the other.
-
The reaction is allowed to proceed for 18 hours.
-
Upon completion, add 40 mL of 25% aqueous KOH solution and stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the lower organic phase and wash it twice with 50 mL portions of deionized water.
-
Dry the organic phase with anhydrous CaCl₂, filter, and remove the solvent under reduced pressure.
-
Recrystallize the resulting residue twice from ethanol (300 mL each time) to yield white, needle-like crystals of 1,4-Dibromo-2,5-dimethylbenzene. A yield of 96.5% has been reported for this procedure.[3]
Caption: Workflow for the synthesis of 1,4-Dibromo-2,5-dimethylbenzene.
Suzuki Coupling Reaction Using 1,4-Dibromo-2,5-dimethylbenzene
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The following is a general procedure for a Suzuki coupling to form a 2,5-dithienyl-p-xylene derivative, based on similar reactions.[4]
Materials:
-
1,4-Dibromo-2,5-dimethylbenzene (0.49 mmol)
-
2-Thiopheneboronic ester (1.0 mmol, 2.1 equiv)
-
Tetrahydrofuran (THF, 16 mL)
-
Water (4 mL)
-
Sodium bicarbonate (NaHCO₃, 4 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1 mol % Pd)
-
Ligand (e.g., L2 as specified in the source, 3 mol %)
Equipment:
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification (e.g., column chromatography)
Procedure:
-
To a reaction vessel, add 1,4-Dibromo-2,5-dimethylbenzene (0.13 g, 0.49 mmol), 2-thiopheneboronic ester (0.21 g, 1.0 mmol), NaHCO₃ (0.35 g, 4 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 5 mg), and the ligand (12 mg).[4]
-
Add THF (16 mL) and water (4 mL) to the vessel.
-
Degas the mixture and place it under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the reaction mixture at reflux until the starting material is consumed (monitor by TLC or GC).
-
After cooling to room temperature, perform an aqueous workup. Add diethyl ether, separate the organic layer, and dry it over Na₂SO₄.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product. An 83% yield has been reported for a similar transformation.[4]
Applications in Synthesis
1,4-Dibromo-2,5-dimethylbenzene serves primarily as a rigid difunctional building block. The two bromine atoms can be substituted through various cross-coupling reactions, allowing for the construction of linear, conjugated systems. It has been used in the preparation of molecules like 4,4″-diformyl-2′,5′-dimethyl-1,1′:4′,1″-terphenyl and 1,4-diformyl-2,5-dimethylbenzene. Its derivatives are explored in materials science for applications in organic electronics and as components of macrocycles.
Caption: Role as a precursor in various cross-coupling reactions.
Safety and Handling
1,4-Dibromo-2,5-dimethylbenzene is classified as a warning-level hazard.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long-lasting effects).
-
Precautionary Statements: P261 (Avoid breathing dust), P273 (Avoid release to the environment), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask (e.g., type N95).
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. It is classified under storage class 11 (Combustible Solids).
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. Benzene, 1,4-dibromo-2,5-dimethyl- | C8H8Br2 | CID 66175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dibromo-2,5-dimethylbenzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 1,4-Dibromo-2,5-dimethylbenzene | 1074-24-4 [chemicalbook.com]
- 4. rsc.org [rsc.org]
